

Solubility of Cobalt (II) Sulfate Hydrate in Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt (II) sulfate hydrate

Cat. No.: B7798952

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

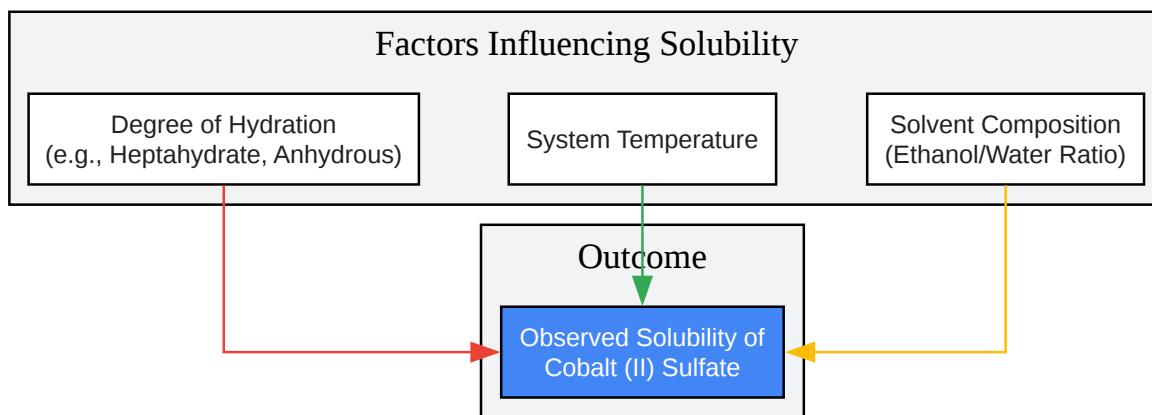
This technical guide provides a comprehensive overview of the solubility of cobalt (II) sulfate and its hydrated forms in ethanol. Due to the limited availability of direct solubility data in peer-reviewed literature, this document synthesizes existing information and presents a detailed experimental protocol for the accurate determination of these values. This guide is intended to be a valuable resource for researchers in materials science, inorganic chemistry, and pharmaceutical development where cobalt compounds are utilized.

Quantitative Solubility Data

The solubility of cobalt (II) sulfate in ethanol is generally low. Scientific literature explicitly stating quantitative solubility values is scarce, with most sources describing it qualitatively as "slightly soluble" or having "moderate solubility". One study went as far as to state that "The scientific literature contains no data on the solubility of cobalt sulfate in ethanol" before proceeding to experimentally determine the solubility product constant.

A summary of the available quantitative data is presented in Table 1. It is important to note the ambiguity in some historical data, where the solvent is specified only as "alcohol".

Compound	Temperature (°C)	Solvent	Solubility	Citation
Cobalt (II) Sulfate	3	Alcohol	2.5 g / 100 cc	
Heptahydrate				
Cobalt (II) Sulfate	Room Temperature	Ethanol	$K_{sp} \approx 1.15 \times 10^{-5}$	


Note on Data: The value reported in "alcohol" is included for completeness but should be used with caution as the exact solvent is not specified. The solubility product constant (K_{sp}) indicates low solubility.

Factors Influencing Solubility

The dissolution of cobalt (II) sulfate in ethanol is influenced by several factors, primarily the degree of hydration of the salt and the temperature of the system. The presence of water in the ethanol can also significantly affect solubility, as cobalt (II) sulfate is readily soluble in water.

- Hydration: The various hydrated forms of cobalt (II) sulfate (e.g., heptahydrate, hexahydrate, monohydrate, and anhydrous) exhibit different crystal lattice energies. These differences will influence the energy required to solvate the ions in ethanol, and thus affect their solubility.
- Temperature: While specific data for the cobalt (II) sulfate-ethanol system is not widely available, the solubility of most salts exhibits a positive correlation with temperature.
- Water Content: Ethanol is hygroscopic and the presence of even small amounts of water can increase the solubility of inorganic salts. For precise measurements, the use of absolute ethanol is crucial.

The logical relationship of these influencing factors is depicted in the diagram below.

[Click to download full resolution via product page](#)

Figure 1: Key factors affecting the solubility of cobalt (II) sulfate in ethanol.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the experimental determination of the solubility of **cobalt (II) sulfate hydrate** in ethanol. This method is adapted from standard procedures for measuring the solubility of inorganic salts in organic solvents.

Materials and Equipment

- Cobalt (II) sulfate hydrate (specify the hydrate form, e.g., heptahydrate)
- Absolute ethanol
- Thermostatic water bath or heating mantle with a stirrer
- Conical flasks with stoppers
- Analytical balance (accurate to 0.0001 g)
- Evaporating dishes (pre-weighed)
- Drying oven
- Filtration apparatus (e.g., syringe filters with PTFE membrane, 0.2 μ m)

- Calibrated thermometer

Procedure

- Preparation of Saturated Solution:

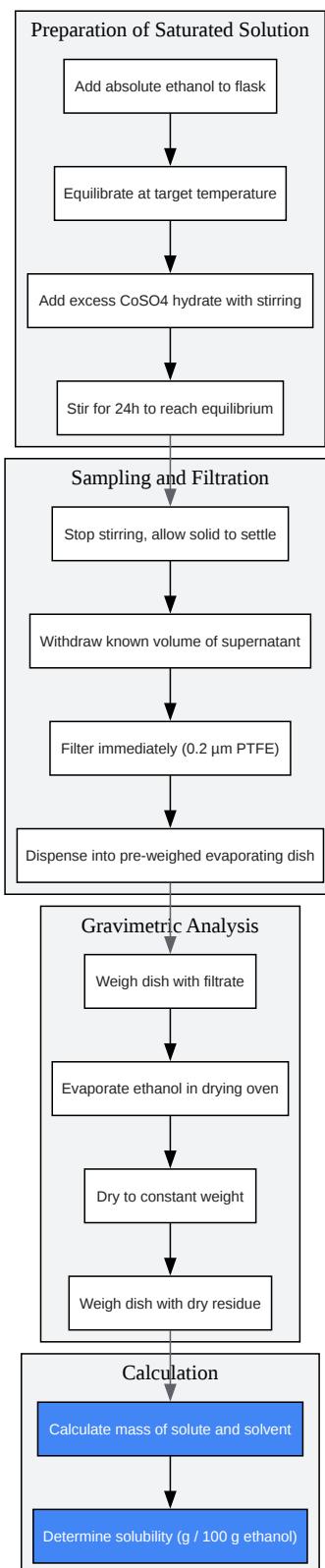
1. Add a known volume of absolute ethanol (e.g., 50 mL) to a conical flask.
2. Place the flask in a thermostatic water bath set to the desired temperature. Allow the solvent to equilibrate.
3. Add an excess amount of **cobalt (II) sulfate hydrate** to the ethanol with continuous stirring. An excess of the solid should be visible at the bottom of the flask to ensure saturation.
4. Stopper the flask to prevent solvent evaporation and continue stirring for a sufficient time to reach equilibrium. A period of 24 hours is recommended, but preliminary tests should be conducted to confirm the time required to reach a constant concentration.

- Sample Collection and Analysis:

1. Once equilibrium is reached, stop the stirring and allow the excess solid to settle.
2. Carefully withdraw a known volume of the supernatant (e.g., 10 mL) using a pre-heated pipette to prevent precipitation upon cooling.
3. Filter the withdrawn sample immediately using a syringe filter to remove any suspended microcrystals.
4. Dispense the clear, saturated filtrate into a pre-weighed evaporating dish.
5. Record the exact weight of the evaporating dish with the filtrate.

- Gravimetric Determination:

1. Place the evaporating dish in a drying oven set to a temperature sufficient to evaporate the ethanol without decomposing the **cobalt (II) sulfate hydrate** (e.g., 60-70 °C).


2. Evaporate the ethanol to dryness.
3. Once dry, continue to heat the dish at a temperature just below the dehydration temperature of the specific hydrate to ensure all solvent is removed.
4. Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.
5. Repeat the drying and weighing process until a constant mass is obtained.

Calculation of Solubility

The solubility can be calculated using the following formulas:

- Mass of solute (g): $(\text{Mass of dish} + \text{dry residue}) - (\text{Mass of empty dish})$
- Mass of solvent (g): $(\text{Mass of dish} + \text{filtrate}) - (\text{Mass of dish} + \text{dry residue})$
- Solubility (g / 100 g ethanol): $(\text{Mass of solute} / \text{Mass of solvent}) \times 100$

The experimental workflow is illustrated in the diagram below.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the gravimetric determination of solubility.

Conclusion

While quantitative data on the solubility of **cobalt (II) sulfate hydrate** in ethanol is not extensively documented, it is understood to be sparingly soluble. For applications requiring precise solubility values, experimental determination is necessary. The gravimetric method outlined in this guide provides a robust and reliable protocol for obtaining this data. Accurate determination of solubility is critical for processes such as crystallization, formulation, and synthesis involving cobalt (II) sulfate in ethanolic systems. Researchers are advised to use high-purity, anhydrous ethanol and to carefully control the temperature to ensure the accuracy of their results.

- To cite this document: BenchChem. [Solubility of Cobalt (II) Sulfate Hydrate in Ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7798952#solubility-of-cobalt-ii-sulfate-hydrate-in-ethanol\]](https://www.benchchem.com/product/b7798952#solubility-of-cobalt-ii-sulfate-hydrate-in-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com